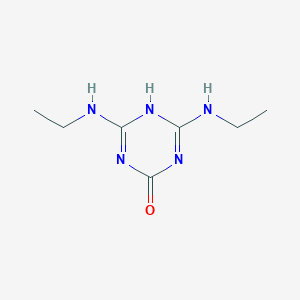
3-Methylaminopiperidine dihydrochloride
Vue d'ensemble
Description
3-Methylaminopiperidine dihydrochloride: is a chemical compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a white to almost white crystalline powder that is soluble in water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent balofloxacin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylaminopiperidine dihydrochloride can be synthesized from 3-aminopyridine through a series of chemical reactions. The synthetic route involves formylation, reduction, and catalytic hydrogenation . The overall yield of this process is approximately 44% .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the final product. The process may include steps such as solvent extraction, crystallization, and drying to obtain the desired crystalline form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylaminopiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: 3-Methylaminopiperidine dihydrochloride is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors and receptor modulators .
Medicine: The primary application of this compound in medicine is as an intermediate in the synthesis of balofloxacin, a fluoroquinolone antibacterial agent . This compound is also being investigated for its potential use in the development of other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 3-Methylaminopiperidine dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to act as an intermediate in the synthesis of balofloxacin, which exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition leads to the disruption of bacterial cell division and growth .
Comparaison Avec Des Composés Similaires
- 3-Aminopiperidine dihydrochloride
- N-Methylpiperidine dihydrochloride
- Piperidine dihydrochloride
Comparison: 3-Methylaminopiperidine dihydrochloride is unique among its similar compounds due to its specific structure and functional groups, which confer distinct chemical and biological properties . For example, the presence of the methylamino group in this compound enhances its reactivity and potential as an intermediate in pharmaceutical synthesis . Additionally, its solubility in water and crystalline form make it suitable for various industrial applications .
Propriétés
IUPAC Name |
N-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXIRMPBAHTVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647441 | |
| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127294-77-3 | |
| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylamino)piperidine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methylaminopiperidine dihydrochloride in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in synthesizing balofloxacin [, , ]. Balofloxacin is a fluoroquinolone antibiotic, a class of drugs known for their broad-spectrum antibacterial activity.
Q2: What are the different synthesis routes for this compound?
A2: The provided research outlines two primary synthetic approaches:
Q3: How is the structure of this compound confirmed?
A3: Researchers utilize spectroscopic techniques, particularly 1H NMR (Proton Nuclear Magnetic Resonance), to confirm the structure of this compound and its intermediates at each synthesis step []. This technique provides detailed information about the hydrogen atoms within the molecule, allowing for structural elucidation. Additionally, High-Performance Liquid Chromatography (HPLC) analysis ensures the purity of the final product [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)


